molecular formula C9H5BrFNO2S B6151207 5-bromoquinoline-8-sulfonyl fluoride CAS No. 2295228-23-6

5-bromoquinoline-8-sulfonyl fluoride

Cat. No.: B6151207
CAS No.: 2295228-23-6
M. Wt: 290.1
InChI Key:
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Description

5-bromoquinoline-8-sulfonyl fluoride is a chemical compound that belongs to the family of quinoline derivatives. It is characterized by the presence of a bromine atom at the 5th position and a sulfonyl fluoride group at the 8th position of the quinoline ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromoquinoline-8-sulfonyl fluoride typically involves the introduction of the bromine and sulfonyl fluoride groups onto the quinoline ring. One common method involves the bromination of quinoline followed by sulfonylation and fluorination. The reaction conditions often include the use of bromine or brominating agents, sulfonyl chloride, and fluorinating agents under controlled temperature and pressure .

Industrial Production Methods

Industrial production of this compound may involve a similar synthetic route but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and phase transfer agents can enhance the efficiency of the reactions .

Chemical Reactions Analysis

Types of Reactions

5-bromoquinoline-8-sulfonyl fluoride undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine and sulfonyl fluoride groups can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction Reactions: The quinoline ring can undergo oxidation or reduction, leading to the formation of different derivatives.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Brominating Agents: Such as N-bromosuccinimide (NBS) for bromination.

    Sulfonyl Chlorides: For introducing the sulfonyl group.

    Fluorinating Agents: Such as potassium fluoride (KF) for fluorination.

    Catalysts: Such as palladium catalysts for coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

5-bromoquinoline-8-sulfonyl fluoride has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme inhibition and protein labeling due to its reactive sulfonyl fluoride group.

    Medicine: Investigated for its potential as a pharmaceutical intermediate and in drug discovery.

    Industry: Utilized in the development of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-bromoquinoline-8-sulfonyl fluoride involves its interaction with specific molecular targets. The sulfonyl fluoride group is highly reactive and can form covalent bonds with nucleophilic amino acid residues in proteins, leading to enzyme inhibition. This property makes it useful in the study of enzyme mechanisms and the development of enzyme inhibitors .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 5-bromoquinoline-8-sulfonyl fluoride include:

    Quinoline-8-sulfonyl fluoride: Lacks the bromine atom at the 5th position.

    5-chloroquinoline-8-sulfonyl fluoride: Has a chlorine atom instead of bromine at the 5th position.

    5-bromoquinoline-8-sulfonyl chloride: Has a sulfonyl chloride group instead of sulfonyl fluoride.

Uniqueness

The uniqueness of this compound lies in its combination of the bromine and sulfonyl fluoride groups, which confer specific reactivity and properties. This makes it particularly valuable in applications requiring selective covalent modification of proteins and the synthesis of complex organic molecules .

Properties

CAS No.

2295228-23-6

Molecular Formula

C9H5BrFNO2S

Molecular Weight

290.1

Purity

95

Origin of Product

United States

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